molecular formula C10H9FN2OS B13151069 4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine

4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine

Katalognummer: B13151069
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: KBBPRDSKTGFDBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-fluorophenoxymethyl)-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

The synthesis of 4-(4-fluorophenoxymethyl)-1,3-thiazol-2-amine typically involves the reaction of 4-fluorobenzyl chloride with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

4-(4-fluorophenoxymethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts like palladium, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug discovery and development.

    Medicine: It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties, with studies showing promising results in preclinical models.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 4-(4-fluorophenoxymethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxymethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

4-(4-fluorophenoxymethyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

    2-aminothiazole: A simpler thiazole derivative with similar biological activities but lacking the fluorophenoxymethyl group.

    4-(4-methoxyphenoxymethyl)-1,3-thiazol-2-amine: A similar compound with a methoxy group instead of a fluorine atom, which may result in different chemical and biological properties.

    4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine: Another similar compound with a chlorine atom, which can affect its reactivity and interactions with molecular targets.

The uniqueness of 4-(4-fluorophenoxymethyl)-1,3-thiazol-2-amine lies in the presence of the fluorophenoxymethyl group, which enhances its chemical stability and binding affinity to specific targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H9FN2OS

Molekulargewicht

224.26 g/mol

IUPAC-Name

4-[(4-fluorophenoxy)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2OS/c11-7-1-3-9(4-2-7)14-5-8-6-15-10(12)13-8/h1-4,6H,5H2,(H2,12,13)

InChI-Schlüssel

KBBPRDSKTGFDBO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCC2=CSC(=N2)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.